Vitexolide D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

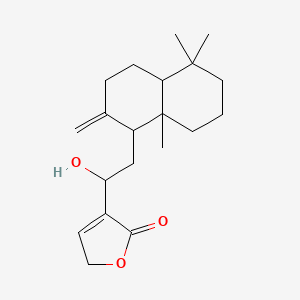

4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNUJNWMFLYQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vitexolide D: A Technical Guide on its Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D is a labdane-type diterpenoid that has been isolated from the leaves of the Malaysian plant Vitex vestita. This discovery was the result of bioassay-guided fractionation of a dichloromethane (B109758) extract of the plant material, which exhibited significant antibacterial activity. Subsequent spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), established the chemical structure of this compound. In addition to its antibacterial properties against Gram-positive bacteria, this compound has demonstrated moderate cytotoxic activity against human colon carcinoma (HCT-116) and human fetal lung fibroblast (MRC5) cell lines. This technical guide provides a comprehensive overview of the origin, isolation, structure elucidation, and known biological activities of this compound, including detailed experimental protocols and a discussion of its potential mechanism of action based on related compounds.

Origin and Isolation of this compound

This compound is a natural product isolated from Vitex vestita, a plant species found in Malaysia. The identification and purification of this compound were achieved through a systematic, bioassay-guided approach.

Plant Material

Fresh leaves of Vitex vestita were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction and Bioassay-Guided Fractionation

The air-dried and powdered leaves of Vitex vestita were subjected to extraction with dichloromethane (CH₂Cl₂). This crude extract demonstrated antibacterial activity, prompting further investigation. The isolation of this compound followed a multi-step fractionation process, guided by antibacterial assays at each stage.

Experimental Workflow for Isolation:

Vitexolide D: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the extensive diterpenoid family, this compound exhibits noteworthy biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation and purification, and an exploration of its potential mechanism of action through relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound is a naturally occurring compound isolated from the leaves of Vitex vestita , a plant species belonging to the Lamiaceae family. The genus Vitex is widely distributed in tropical and temperate regions and has been a rich source of diverse diterpenoids with a range of biological activities. The isolation of this compound, alongside other labdane (B1241275) diterpenoids, was first reported in a 2015 study published in the Journal of Natural Products.

Isolation and Purification of this compound

The isolation of this compound from Vitex vestita is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed synthesis of established methods for the isolation of labdane diterpenoids from plant materials.

Experimental Protocol: Bioassay-Guided Isolation

This protocol outlines a bioassay-guided approach, where fractions are tested for their biological activity (e.g., cytotoxicity) at each stage to direct the purification of the active compound.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Vitex vestita are collected and authenticated.

-

The leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered leaves are subjected to extraction with a solvent of mid-range polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), at room temperature. Maceration or Soxhlet extraction can be employed.

-

The extraction process is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Solvent Partitioning (Fractionation):

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

A common partitioning scheme involves suspending the extract in a methanol/water mixture and sequentially partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Each fraction is concentrated, and its biological activity is assessed. The fraction exhibiting the highest activity is selected for further purification.

4. Chromatographic Purification:

-

Column Chromatography (CC): The active fraction is subjected to column chromatography over silica (B1680970) gel.

-

A solvent gradient of increasing polarity (e.g., n-hexane/ethyl acetate) is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified, active fractions from column chromatography are further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

An isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/water) is employed to achieve high-resolution separation.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

5. Purity Assessment and Structure Elucidation:

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The chemical structure of the compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

The yield of this compound from the dried leaves of Vitex vestita can vary depending on factors such as the geographical location of the plant, season of collection, and the efficiency of the extraction and purification methods. While specific yield percentages for this compound are not always reported, yields for labdane diterpenoids from Vitex species are generally in the range of 0.001% to 0.01% of the dry plant material.

| Parameter | Value/Range | Source |

| Plant Source | Vitex vestita (leaves) | J. Nat. Prod. 2015, 78, 6, 1348–156 |

| Extraction Solvent | Dichloromethane | J. Nat. Prod. 2015, 78, 6, 1348–156 |

| Primary Chromatography | Silica Gel Column Chromatography | General Method |

| Secondary Chromatography | Preparative HPLC (C18) | General Method |

| Reported Biological Activity | Cytotoxic against HCT-116 and MRC5 cell lines | J. Nat. Prod. 2015, 78, 6, 1348–156 |

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Putative Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway of this compound has not been fully elucidated, its cytotoxic activity against cancer cell lines, such as the human colon carcinoma cell line HCT-116, suggests the induction of apoptosis. Based on the known mechanisms of other cytotoxic labdane and clerodane diterpenoids, a plausible signaling pathway can be proposed. These compounds are known to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Proposed Apoptotic Signaling Pathway

Caption: A diagram of the proposed apoptotic signaling pathways induced by this compound.

Conclusion

This compound represents a promising natural product with potential for development as a therapeutic agent. This guide provides a foundational understanding of its natural origin and a detailed framework for its isolation. The elucidation of its precise mechanism of action through further investigation of the signaling pathways involved in its cytotoxic effects will be crucial for its future development. The methodologies and conceptual pathways presented here offer a valuable starting point for researchers dedicated to advancing the study of this and other bioactive diterpenoids.

The Biosynthesis of Labdane Diterpenoids: A Technical Guide

Abstract

Labdane-related diterpenoids (LRDs) constitute a vast and structurally diverse class of natural products with a wide array of biological activities, making them compelling targets for pharmaceutical and biotechnological applications. Their biosynthesis originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), and is orchestrated by a modular enzymatic machinery, primarily involving two classes of diterpene synthases (diTPSs). This technical guide provides an in-depth exploration of the core biosynthetic pathway, detailing the enzymatic mechanisms, key intermediates, and subsequent chemical diversification. It includes a compilation of quantitative kinetic data for key enzymes, detailed experimental protocols for pathway characterization, and visual diagrams to elucidate the complex molecular transformations.

Core Biosynthesis Pathway

The formation of the characteristic bicyclic labdane (B1241275) skeleton is a pivotal process that defines the entire LRD superfamily. This process is generally accomplished through a two-step cyclization cascade catalyzed by two distinct classes of enzymes: Class II and Class I diterpene synthases.[1][2]

Step 1: Protonation-Initiated Cyclization (Class II diTPS) The committed step in LRD biosynthesis is the cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP).[1] A Class II diTPS, such as a copalyl diphosphate synthase (CPS), initiates a protonation-dependent cyclization of GGPP.[1][3] This complex reaction involves a series of cationic carbon-carbon bond formations, resulting in a bicyclic diphosphate intermediate, most commonly a labdadienyl/copalyl diphosphate (CPP).[3] The stereochemistry of this intermediate (e.g., ent-CPP, syn-CPP, or normal CPP) is a critical determinant for the final structure of the diterpenoid and is dictated by the specific folding of GGPP within the enzyme's active site.[1][4]

Step 2: Ionization-Initiated Cyclization and Rearrangement (Class I diTPS) The bicyclic CPP intermediate, which retains the diphosphate moiety from GGPP, serves as the substrate for a Class I diTPS.[3] These enzymes, which include kaurene synthases (KS) and kaurene synthase-like (KSL) enzymes, catalyze the ionization of the diphosphate group.[1] This generates a highly reactive carbocation, initiating a second wave of cyclizations and/or rearrangements to produce the diverse array of diterpene skeletons, such as the tetracyclic ent-kaurene (B36324), a key precursor to gibberellin phytohormones.[3][5]

Step 3: Downstream Modifications (Tailoring Enzymes) Following the formation of the core hydrocarbon scaffold by the diTPSs, a suite of "tailoring" enzymes introduces functional groups that are crucial for the biological activity of the final molecules.[1] The most prominent of these are the cytochrome P450 monooxygenases (CYPs), which catalyze a variety of oxidative reactions, including hydroxylations, carbonylations, and epoxidations, to greatly expand the chemical diversity of the LRD family.[1][4]

Case Study: Carnosic Acid Biosynthesis

Carnosic acid, a potent antioxidant found in rosemary (Rosmarinus officinalis) and sage (Salvia species), provides an excellent example of the complete labdane biosynthesis pathway.[1][6]

-

GGPP to (+)-CPP: A Class II diTPS, (+)-copalyl diphosphate synthase (CPS), cyclizes GGPP to form (+)-CPP.[1]

-

(+)-CPP to Miltiradiene: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, converts (+)-CPP into the tricyclic diterpene miltiradiene.[3]

-

Miltiradiene to Ferruginol (B158077): The hydrocarbon backbone undergoes spontaneous oxidation to abietatriene, which is then hydroxylated by a cytochrome P450, ferruginol synthase (FS), to produce ferruginol.[1][3]

-

Ferruginol to Carnosic Acid: A series of further oxidative modifications, catalyzed by multiple CYP76A family enzymes, completes the synthesis of carnosic acid.[3][6]

Quantitative Data Summary

The efficiency and substrate affinity of the diTPS enzymes are critical for determining the flux through the biosynthetic pathway. The following tables summarize available steady-state kinetic parameters for representative Class II and Class I diterpene synthases.

Table 1: Kinetic Parameters for Class II Diterpene Synthases (CPS)

| Enzyme | Organism | Substrate | Km (µM) | Apparent kcat (s-1) | Reference |

|---|---|---|---|---|---|

| OsCPS1 | Oryza sativa (Rice) | GGPP | 0.8 ± 0.1 | 0.051 ± 0.002 | [6] |

| OsCPS2 | Oryza sativa (Rice) | GGPP | 0.7 ± 0.1 | 0.045 ± 0.002 |[6] |

Table 2: Kinetic Parameters for a Class I Diterpene Synthase (KS)

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|

| AtKS (GA2) | Arabidopsis thaliana | ent-CPP | 0.3 | 0.06 |[3][7] |

Experimental Protocols

Characterizing the function of enzymes in the labdane diterpenoid pathway involves a multi-step process, from producing the enzyme to analyzing its products.

Heterologous Expression and Purification of diTPS in E. coli

Objective: To produce and purify active diterpene synthase enzymes for in vitro characterization.

Protocol:

-

Transformation: Transform an E. coli expression strain, such as BL21(DE3), with an expression vector (e.g., pET series) containing the codon-optimized diTPS gene. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[8]

-

Starter Culture: Inoculate 10 mL of selective LB medium with a single colony and grow at 37°C with shaking (~200 rpm) until the OD600 reaches 0.4–0.8.[8]

-

Large-Scale Culture: Inoculate 1 L of selective LB medium in a 2 L flask with the starter culture. Grow at 37°C with shaking (~170-200 rpm).

-

Induction: Once the culture reaches an OD600 of 0.6–0.8, cool the culture to a lower temperature (e.g., 16-20°C). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1–0.5 mM.[9]

-

Expression: Incubate the culture overnight (12-18 hours) at the lower temperature with shaking.[9] Lower temperatures often improve the solubility of recombinant proteins.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM Imidazole) containing a lysozyme (B549824) (0.5-1.0 mg/mL) and DNase I. Incubate on ice for 30 minutes. Further disrupt the cells by sonication on ice (e.g., 3 cycles of 1-minute bursts).

-

Clarification: Centrifuge the lysate at >16,000 x g for 20-30 minutes at 4°C to pellet cell debris.[7] Collect the supernatant, which contains the soluble protein fraction.

-

Purification: (For His-tagged proteins) Apply the soluble fraction to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of a purified diTPS.

Protocol:

-

Reaction Setup: In a glass vial, prepare a reaction mixture (typically 50-100 µL final volume) containing:

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT.[1]

-

Purified Enzyme: 1-5 µg of the purified diTPS.

-

Substrate: ~20 µM of the appropriate substrate (e.g., GGPP for Class II diTPS; CPP for Class I diTPS).

-

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Reaction Quench (Optional): For assays involving diphosphate products, the reaction can be stopped and the products dephosphorylated by adding a phosphatase (e.g., calf intestinal alkaline phosphatase) to facilitate extraction and GC-MS analysis.

-

Extraction: Add an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture. Vortex vigorously for 30 seconds, then centrifuge briefly to separate the phases.[1]

-

Sample Collection: Carefully transfer the upper organic phase, containing the diterpene products, to a new glass vial for analysis.

GC-MS Analysis of Diterpenoid Products

Objective: To identify and quantify the diterpenoid products from in vitro assays.

Protocol:

-

Sample Preparation: Concentrate the organic extract under a gentle stream of nitrogen gas.

-

GC System: Use a gas chromatograph equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5MS or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1-2 µL of the concentrated sample, typically in splitless mode.

-

Oven Temperature Program: A typical program for diterpene analysis starts at a low temperature, ramps to a high temperature, and holds. An example program is:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 8°C/min to 300°C.

-

Final hold: Hold at 300°C for 3-15 minutes.

-

-

Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.

-

Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode (typically at 70 eV).[6] Scan a mass range appropriate for diterpenoids (e.g., m/z 50–350).

-

Data Analysis: Identify products by comparing their retention times and mass fragmentation patterns to authentic standards or published spectra in databases (e.g., NIST).

Conclusion

The biosynthesis of labdane-related diterpenoids is a fascinating and complex process that generates a vast landscape of chemical structures from a single linear precursor. The modularity of the diTPS/CYP system has allowed for extensive evolutionary diversification, resulting in compounds with significant value in medicine and industry. The methodologies and data presented in this guide provide a framework for researchers to explore, characterize, and engineer these intricate pathways, paving the way for the discovery of novel bioactive molecules and the development of sustainable production platforms.

References

- 1. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. uniprot.org [uniprot.org]

- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acsu.buffalo.edu [acsu.buffalo.edu]

- 6. 16-Aza-ent-beyerane and 16-Aza-ent-trachylobane: Potent Mechanism-based Inhibitors of Recombinant ent-Kaurene Synthase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 16-Aza-ent-beyerane and 16-Aza-ent-trachylobane: potent mechanism-based inhibitors of recombinant ent-kaurene synthase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Practical steady-state enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Vitexolide D: A Labdane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Vitexolide D, a labdane-type diterpenoid isolated from Vitex vestita. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines the experimental protocols for its isolation and analysis, and explores its biological activities, including its cytotoxic effects and potential impact on cellular signaling pathways.

Spectroscopic Data of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data, providing key insights into its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.38, 1.65 | m | |

| 2 | 1.55, 1.75 | m | |

| 3 | 1.15, 1.45 | m | |

| 5 | 1.50 | m | |

| 6 | 2.10, 2.25 | m | |

| 7 | 4.98 | d | 9.5 |

| 9 | 1.80 | m | |

| 11 | 2.35, 2.50 | m | |

| 12 | 5.95 | s | |

| 14 | 4.85 | s | |

| 15 | 7.10 | s | |

| 17 | 4.55, 4.80 | s (each) | |

| 18 | 0.85 | s | |

| 19 | 0.80 | s | |

| 20 | 0.90 | s |

δH: Chemical shift in parts per million; Multiplicity: s = singlet, d = doublet, m = multiplet; J: Coupling constant in Hertz.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 39.0 | 11 | 30.0 |

| 2 | 19.5 | 12 | 118.0 |

| 3 | 42.0 | 13 | 150.0 |

| 4 | 33.5 | 14 | 70.0 |

| 5 | 55.0 | 15 | 125.0 |

| 6 | 25.0 | 16 | 170.0 |

| 7 | 75.0 | 17 | 106.0 |

| 8 | 148.0 | 18 | 33.0 |

| 9 | 60.0 | 19 | 21.5 |

| 10 | 39.5 | 20 | 14.5 |

δC: Chemical shift in parts per million.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) data confirmed the molecular formula of this compound as C₂₀H₃₀O₃. The analysis was performed using an electrospray ionization (ESI) source.

HRMS (ESI-TOF): m/z [M+Na]⁺ calculated for C₂₀H₃₀O₃Na: 341.2087; found: 341.2089.

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation of this compound from Vitex vestita

-

Extraction: Air-dried leaves of Vitex vestita are ground and extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc) to yield several fractions.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel using a similar solvent system. Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to the residual solvent signals. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly cytotoxicity against human cancer cell lines.

Cytotoxicity against HCT-116 Cells

This compound exhibits cytotoxic effects against the human colon cancer cell line HCT-116.[1] This activity suggests its potential as an anticancer agent. The precise mechanism of action is an area of ongoing research, but evidence from related labdane (B1241275) diterpenoids points towards the involvement of key cellular signaling pathways.

Potential Involvement of the NF-κB Signaling Pathway

Labdane-type diterpenoids have been shown to exert anti-inflammatory and cytotoxic effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. It is hypothesized that this compound may induce cytotoxicity in HCT-116 cells by inhibiting the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Visualizing Experimental and Biological Processes

To better illustrate the workflow and potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of this compound.

References

Unveiling the Bioactive Potential of Vitexolide D: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Vitexolide D, a labdane (B1241275) diterpenoid with demonstrated cytotoxic and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound. While initial screening has revealed promising activity, this guide also highlights the need for further in-depth studies to fully elucidate its mechanisms of action.

Introduction to this compound

This compound is a labdane-type diterpenoid isolated from the leaves of the Malaysian plant species Vitex vestita.[1][2] Structurally, it belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3] Preliminary studies have established the potential of this compound as a bioactive compound, warranting further investigation into its specific cellular targets and signaling pathways.

Confirmed Biological Activities of this compound

Current research has confirmed two primary biological activities of this compound: cytotoxicity against a human cancer cell line and moderate antibacterial activity.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic activity against the human colorectal carcinoma cell line, HCT-116.[1]

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| HCT-116 | This compound | 1 < IC₅₀ < 10 | [1] |

Table 1: Cytotoxic Activity of this compound

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antibacterial Activity

This compound has demonstrated moderate antibacterial activity against a panel of Gram-positive bacterial strains.[1] The presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit in its structure is believed to contribute significantly to this activity.[1]

Proposed Areas for Further Mechanistic Investigation

While the cytotoxic effects of this compound are established, its precise mechanism of action remains to be elucidated. Based on the known activities of other labdane diterpenoids and related compounds from the Vitex genus, the following areas represent critical next steps for research.

Induction of Apoptosis

Many cytotoxic natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. Investigating whether this compound triggers apoptosis in cancer cells is a logical next step.

Caption: Workflow for Investigating Apoptosis Induction.

Cell Cycle Arrest

Another common mechanism of anticancer compounds is the disruption of the cell cycle, leading to a halt in cell proliferation.

Caption: Workflow for Cell Cycle Analysis.

Modulation of Key Signaling Pathways

Investigating the effect of this compound on critical signaling pathways involved in cancer cell survival and proliferation, such as NF-κB and STAT3, could reveal its molecular targets.

References

In-depth Technical Guide on the Preliminary Cytotoxicity of Vitexolide D on Cancer Cells

To the valued research community, scientists, and drug development professionals,

The search results were predominantly populated with information regarding "Vitexin," a flavonoid compound, and "Vitamin D," both of which have been studied for their anti-cancer properties. However, "Vitexolide D" appears to be a distinct compound for which cytotoxic data is not present in the public domain or indexed scientific databases accessible through our search.

Therefore, the creation of an in-depth technical guide or whitepaper on the core requirements of data presentation, experimental protocols, and signaling pathway visualizations for this compound is not possible at this time due to the absence of foundational research data.

General Methodologies for Assessing Preliminary Cytotoxicity of Novel Compounds

For researchers who may have access to this compound and wish to conduct preliminary cytotoxicity studies, this guide provides a framework of standard experimental protocols and data presentation formats that are typically employed in the field.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of the compound's effects across different cell lines and conditions.

Table 1: In Vitro Cytotoxicity of a Test Compound on Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM)¹ | Doxorubicin IC₅₀ (µM)² | Treatment Duration (h) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Reference data | 48 |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Reference data | 48 |

| A549 | Lung Carcinoma | Data to be determined | Reference data | 48 |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Reference data | 48 |

| HCT116 | Colon Carcinoma | Data to be determined | Reference data | 48 |

¹IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ²Doxorubicin is a common positive control in cytotoxicity studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments in preliminary cytotoxicity screening.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following are examples of how such diagrams could be generated for a compound like this compound, should data become available.

Experimental Workflow

Vitexolide D: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a labdane-type diterpenoid isolated from the leaves of the Malaysian plant Vitex vestita, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antibacterial spectrum, drawing from available research. It details the compound's activity against a range of Gram-positive bacteria, outlines the standardized experimental protocols for assessing its efficacy, and explores the putative mechanism of action for this class of natural products. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the potential of this compound as a novel antibacterial agent.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. Natural products, with their vast structural diversity, have historically been a rich source of novel therapeutics. Diterpenoids, a large class of secondary metabolites found in plants and other organisms, are known to exhibit a wide range of biological activities, including antimicrobial effects.

This compound belongs to the labdane (B1241275) class of diterpenoids and has been identified as a compound of interest due to its activity against Gram-positive pathogens. This guide synthesizes the available data on this compound to facilitate further investigation into its therapeutic potential.

Antibacterial Spectrum of this compound

This compound has been reported to exhibit moderate antibacterial activity against a panel of 46 Gram-positive bacterial strains. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for individual bacterial species, are not publicly available in the accessible scientific literature. The primary research article describing its activity provides a qualitative assessment. For a quantitative comparison, the MIC values for a related compound, Vitexolide A, from the same study are presented below.

Table 1: Antibacterial Activity of Vitexolide A against Selected Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µM) |

| Bacillus cereus | ATCC 11778 | 6 |

| Staphylococcus aureus | ATCC 25923 | 12 |

| Staphylococcus aureus | (Methicillin-Resistant) | 12 |

| Enterococcus faecalis | ATCC 29212 | 96 |

Note: This data is for Vitexolide A and is provided for comparative context. Specific MIC values for this compound are not available in the reviewed literature.

Experimental Protocols

The antibacterial activity of this compound was likely determined using a standardized broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI). A general protocol for this method is outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial strains (standardized inoculum)

-

Positive control (bacterial growth in medium without the test compound)

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the appropriate growth medium. The concentration range should be sufficient to determine the MIC.

-

Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells are also included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative Mechanism of Action

Caption: Putative mechanism of action of this compound, involving bacterial cell membrane disruption.

Putative Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, studies on other labdane-type diterpenoids suggest a likely mode of action involving the disruption of the bacterial cell membrane.

The lipophilic nature of the labdane skeleton allows these molecules to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion can disrupt the membrane's structural integrity, leading to increased permeability. The consequence of this membrane damage is the leakage of essential ions and small molecules from the cytoplasm, ultimately resulting in cell lysis and death. This mechanism is consistent with the observed activity of many natural product antimicrobials that target the cell envelope. Further research, including membrane potential assays and electron microscopy studies, would be necessary to confirm this proposed mechanism for this compound.

Conclusion and Future Directions

This compound, a labdane diterpenoid from Vitex vestita, represents a promising natural product with antibacterial activity against Gram-positive bacteria. While the currently available data is qualitative, it provides a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Assessment: Determining the specific MIC values of this compound against a broad panel of clinically relevant Gram-positive pathogens, including drug-resistant strains.

-

Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action to understand its antibacterial effects at a deeper level.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy of this compound in animal models of infection and assessing its toxicological profile to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its antibacterial activity, which could guide the development of more potent derivatives.

A Technical Guide to the Hypothesized Mechanism of Action of Vitamin D in Oncology

Introduction

This document provides an in-depth technical overview of the hypothesized mechanisms of action of Vitamin D and its active metabolite, calcitriol, in the context of cancer therapy. It is intended for researchers, scientists, and drug development professionals. While the initial query focused on "Vitexolide D," an extensive search of the scientific literature yielded no compound of that name. The context of the query, including terms like "apoptosis," "cell cycle arrest," and "signaling pathways," strongly suggests a possible typographical error, with the intended subject being Vitamin D . Therefore, this guide will focus on the well-documented anti-cancer properties of Vitamin D.

Vitamin D, a secosteroid hormone, is primarily known for its role in calcium homeostasis and bone metabolism. However, a growing body of evidence from preclinical and epidemiological studies highlights its potent anti-neoplastic activities.[1][2][3] The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), mediates its effects primarily through the nuclear Vitamin D receptor (VDR), which is expressed in various cancer cell types.[1][2] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to Vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This guide will delve into the cellular and molecular mechanisms underlying Vitamin D's anti-cancer effects, with a focus on the induction of apoptosis and cell cycle arrest.

Quantitative Data on the Effects of Vitamin D

The anti-proliferative effects of Vitamin D have been quantified in various cancer cell lines. The following tables summarize key data points from the available literature.

Table 1: IC50 Values of Vitamin D3 in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | IC50 (mM) | Incubation Time (h) |

| MCF-7 | ER+ | ~0.10 - 0.35 | 48 |

| MDA-MB-231 | ER- | ~0.10 - 0.35 | 48 |

| MDA-MB-468 | ER- | ~0.10 - 0.35 | 48 |

Data extracted from a study on the effects of Vitamin D3 on breast carcinoma cell lines.[4]

Table 2: Effect of Vitamin D3 on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G0/G1 (Apoptosis) |

| MCF-7 | Control | - | - | - | 2.57 |

| 200 µM Vit-D3 | - | Decreased | Decreased | 46.66 | |

| MDA-MB-231 | Control | - | - | 14.06 | - |

| 200 µM Vit-D3 | Decreased | Decreased | 46.4 | Minimal impact |

Data from a study investigating Vitamin D3-induced cell cycle arrest.[4]

Core Mechanisms of Action

The anti-cancer activity of Vitamin D is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Vitamin D has been shown to induce cell cycle arrest at different phases, most commonly the G0/G1 phase.[5][6][7] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5][6] These proteins inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. In some cancer cell lines, Vitamin D has also been observed to induce G2/M arrest.[4][5]

The signaling pathway leading to G0/G1 arrest by Vitamin D is illustrated below.

Caption: Vitamin D-induced G0/G1 cell cycle arrest pathway.

Induction of Apoptosis

Vitamin D can trigger programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

-

Intrinsic Pathway : Calcitriol has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[4][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[8][10]

-

Extrinsic Pathway : The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas.[11] This leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can activate caspase-3.[10][11]

The general mechanism of Vitamin D-induced apoptosis is depicted in the following diagram.

Caption: Vitamin D-induced apoptosis signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of Vitamin D.

Cell Viability Assay

This assay is used to determine the concentration of Vitamin D that inhibits cancer cell growth by 50% (IC50).

-

Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of Vitamin D3 (or calcitriol) and a vehicle control.

-

Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Assay : Add a viability reagent (e.g., MTT, WST-1, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance or luminescence using a plate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Cell Lysis : Treat cells with Vitamin D for the desired time, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p21, p27, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the cell cycle distribution and quantify apoptotic cells.

For Cell Cycle Analysis:

-

Cell Harvest : Treat cells with Vitamin D, then harvest and wash them with phosphate-buffered saline (PBS).

-

Fixation : Fix the cells in cold 70% ethanol.

-

Staining : Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Data Acquisition : Analyze the stained cells using a flow cytometer.

-

Analysis : Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G0/G1 population (indicative of apoptosis) using appropriate software.

For Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Harvest : Treat and harvest cells as described above.

-

Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation : Incubate the cells in the dark.

-

Data Acquisition : Analyze the cells by flow cytometry.

-

Analysis : Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

The general workflow for these in vitro experiments is outlined below.

Caption: General experimental workflow for investigating Vitamin D's mechanism of action.

Conclusion

The anti-cancer effects of Vitamin D are attributed to a complex interplay of signaling pathways that ultimately lead to a reduction in cell proliferation and an increase in programmed cell death. The primary mechanisms involve the induction of G0/G1 cell cycle arrest through the upregulation of CDKIs like p21 and p27, and the promotion of apoptosis via both intrinsic and extrinsic pathways. Further research is warranted to fully elucidate the intricate molecular details of these processes and to optimize the therapeutic application of Vitamin D analogs in oncology.

References

- 1. Vitamin D and Cancer: A review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Actions of Vitamin D Contributing to Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of the anti-cancer and anti-inflammatory actions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D-Induced Molecular Mechanisms to Potentiate Cancer Therapy and to Reverse Drug-Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Vitamin D in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to Diterpenoids from Vitex Species: Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The genus Vitex, belonging to the Lamiaceae family, comprises approximately 250 species of shrubs and trees distributed throughout tropical and temperate regions.[1] For centuries, various parts of Vitex plants, particularly the fruits and leaves, have been integral to traditional medicine systems for treating a range of ailments, including headaches, inflammation, coughs, and menstrual disorders.[2][3] Modern phytochemical investigations have revealed that these therapeutic properties are linked to a rich diversity of secondary metabolites, with diterpenoids being one of the most prominent and pharmacologically significant classes.[1][2]

This technical guide provides a comprehensive review of diterpenoids isolated from Vitex species, focusing on their structural diversity, significant biological activities, and underlying mechanisms of action. It includes quantitative data on their bioactivities, detailed experimental protocols for their isolation and evaluation, and visual diagrams of key signaling pathways they modulate.

Structural Diversity of Vitex Diterpenoids

Diterpenoids are C20 terpenoids derived from four isoprene (B109036) units. To date, over 154 diterpenoids have been isolated from Vitex species, showcasing remarkable structural variety.[1][4] These compounds are primarily classified into several major skeletal types, with the labdane-type being the most abundant.[2]

-

Labdane-Type : This is the most common class of diterpenoids in Vitex. They are characterized by a bicyclic decalin core with a side chain at C-9. Many bioactive labdanes from Vitex, such as rotundifuran (B1679581) and vitexilactone, feature furan (B31954) or lactone rings, which are often crucial for their activity.[2][5]

-

Abietane-Type : These tricyclic diterpenoids are also found in Vitex species. Ferruginol, an abietane-type diterpenoid from Vitex rotundifolia, has demonstrated potent antioxidant activity.

-

Clerodane-Type : Some clerodane diterpenoids have been identified and are thought to contribute to the dopaminergic activity observed in Vitex agnus-castus extracts.[2]

-

Halimane-Type : This less common bicyclic diterpenoid class has also been isolated from the fruits of Vitex trifolia.

Pharmacological Activities

Diterpenoids from Vitex species exhibit a broad spectrum of biological activities, making them promising candidates for drug development. The primary activities investigated include cytotoxic, anti-inflammatory, and hormone-regulating (dopaminergic) effects.[1][4]

Cytotoxic Activity

Numerous diterpenoids from Vitex have demonstrated significant cytotoxicity against a range of human cancer cell lines. This anti-proliferative activity is a key area of interest for oncology research. For instance, vitepyrroloid A, a labdane (B1241275) diterpenoid from V. trifolia, showed an IC50 value of 8.70 μM against a human nasopharyngeal carcinoma cell line (CNE1).[1] Extracts from V. negundo have also shown potent activity against colon, ovarian, and breast cancer cell lines.[3][6]

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases, and Vitex diterpenoids have shown potent anti-inflammatory properties.[1] The primary mechanism evaluated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Several diterpenes isolated from the fruits of Vitex rotundifolia were found to inhibit NO production with IC50 values ranging from 11.3 to 24.5 μM.[7][8] This activity is often linked to the modulation of the NF-κB signaling pathway.[9]

Dopaminergic Activity

The traditional use of Vitex agnus-castus for treating premenstrual syndrome is attributed to its ability to lower prolactin levels.[2] This effect is mediated by dopaminergic diterpenoids that bind to and activate dopamine (B1211576) D2 receptors in the pituitary gland.[2][10] Compounds like viteagnusin I and rotundifuran have been identified as potent D2 receptor agonists, with EC50 values of 6.6 µM and 12.8 µM, respectively.[11]

Data Presentation: Bioactivity of Vitex Diterpenoids

The following tables summarize the quantitative data for the key pharmacological activities of selected diterpenoids isolated from Vitex species.

Table 1: Cytotoxic Activity of Diterpenoids and Extracts from Vitex Species

| Compound/Extract | Species | Cell Line | IC50 Value | Reference |

| Vitepyrroloid A | V. trifolia | CNE1 (Nasopharyngeal Carcinoma) | 8.70 µM | [1] |

| Methanolic Leaf Extract | V. negundo | HCT-116 (Colon Cancer) | 54 µg/mL | [3] |

| Acetone Leaf Extract | V. negundo | PA1 (Ovarian Cancer) | 88.01 µg/mL | [6] |

| Methanolic Leaf Extract | V. negundo | PA1 (Ovarian Cancer) | 112.30 µg/mL | [6] |

| n-Hexane Fraction | V. trifolia | MCF-7 (Breast Cancer) | 41.06 µg/mL | [12] |

| Ethanol Extract | V. trifolia | MCF-7 (Breast Cancer) | 98.69 µg/mL | [12] |

| Seed Extract | V. agnus-castus | HGC27 (Gastric Cancer) | 26.60 µg/mL | [13] |

| Seed Extract | V. agnus-castus | MKN45 (Gastric Cancer) | 33.04 µg/mL | [13] |

| Seed Extract | V. agnus-castus | AGS (Gastric Cancer) | 31.45 µg/mL | [13] |

Table 2: Anti-inflammatory Activity of Diterpenoids from Vitex Species (Inhibition of NO Production)

| Compound | Species | Cell Line | IC50 Value (µM) | Reference |

| Viterotulin A | V. rotundifolia | RAW264.7 | 11.3 | [7][8] |

| Viterotulin B | V. rotundifolia | RAW264.7 | 13.5 | [7] |

| Vitetrifolin H | V. rotundifolia | RAW264.7 | 24.5 | [7] |

| Compound 3 (a labdane) | V. rotundifolia | RAW264.7 | 11.3 | [8] |

| Compound 4 (a labdane) | V. rotundifolia | RAW264.7 | 13.5 | [8] |

| Compound 7 (a labdane) | V. rotundifolia | RAW264.7 | 24.5 | [8] |

| Compound 13 (a labdane) | V. rotundifolia | RAW264.7 | 18.7 | [8] |

| Compound 15 (a labdane) | V. rotundifolia | RAW264.7 | 19.8 | [8] |

Table 3: Dopaminergic Activity of Diterpenoids from Vitex agnus-castus

| Compound | Activity | EC50 Value (µM) | Reference |

| Viteagnusin I | D2 Receptor Agonist | 6.6 | [11] |

| Rotundifuran | D2 Receptor Agonist | 12.8 | [11] |

| Vitexilactone | D2 Receptor Agonist | >50 (inactive) | [11] |

Mechanisms of Action & Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[14] Many terpenoids exert their anti-inflammatory effects by inhibiting this pathway.[14] Diterpenoids from Vitex can suppress the activation of NF-κB, thereby reducing the expression of iNOS and cyclooxygenase-2 (COX-2), leading to a decrease in inflammatory mediators.[15][16]

Caption: Inhibition of the NF-κB pathway by Vitex diterpenoids.

Dopaminergic D2 Receptor Agonism

The regulation of prolactin secretion by the pituitary gland is primarily under inhibitory control by dopamine released from hypothalamic neurons. This dopamine acts on D2 receptors on lactotroph cells. Diterpenoids from Vitex agnus-castus act as agonists at these D2 receptors, mimicking the action of dopamine and leading to a suppression of prolactin release.[17] This mechanism is central to its therapeutic use in managing hyperprolactinemia-related conditions.

Caption: Agonistic action of Vitex diterpenoids on Dopamine D2 receptors.

Experimental Protocols & Workflows

General Workflow for Isolation and Bioactivity Screening

The discovery of bioactive diterpenoids from Vitex species follows a systematic workflow, beginning with the collection and extraction of plant material, followed by chromatographic separation and purification, structure elucidation, and finally, biological screening.

Caption: General workflow for isolation and screening of Vitex diterpenoids.

Protocol for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan (B1609692) precipitate.[18][19]

-

Cell Seeding : Seed cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20][21]

-

Compound Treatment : Prepare serial dilutions of the purified diterpenoids in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (medium only) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition : Following incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[20][21]

-

Incubation : Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[21]

-

Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19][21]

-

Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol for Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO) production by measuring its stable end-product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[22][23]

-

Cell Seeding : Seed murine macrophage cells (e.g., RAW264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[24]

-

Pre-treatment : Remove the medium and replace it with fresh medium containing various concentrations of the test diterpenoids. Incubate for 1-2 hours.

-

Inflammatory Stimulation : Add an inflammatory stimulus, typically lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to all wells except the negative control.

-

Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection : After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction :

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.[25]

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[25]

-

-

Absorbance Measurement : Incubate for another 10 minutes at room temperature. Measure the absorbance at 540-550 nm using a microplate reader.[23]

-

Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells and calculate the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus‐castus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. Vitex Diterpenoids: Structural Diversity and Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoids from the fruits of Vitex trifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferative Activity of Vitex negundo Leaf Extracts on PA1 Human Ovarian Cancer Cell Lines [archrazi.areeo.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory constituents from the fruits of Vitex rotundifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ç½åå è½½ä¸ããã [tmrjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Vitex agnus castus Extract Ze 440: Diterpene and Triterpene's Interactions with Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sysrevpharm.org [sysrevpharm.org]

- 13. mdpi.com [mdpi.com]

- 14. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of New Diterpenoids from the Halophyte, Vitex rotundifolia, and their Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. restorativemedicine.org [restorativemedicine.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]

- 22. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Nitric Oxide Griess Assay [bio-protocol.org]

- 25. resources.rndsystems.com [resources.rndsystems.com]

Vitexolide D: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a labdane-type diterpenoid, has emerged as a molecule of interest due to its notable biological activities. First isolated from the Malaysian plant Vitex vestita, this natural product has demonstrated both antibacterial and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, including its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. Furthermore, this document presents all available quantitative data in structured tables and visualizes a putative signaling pathway for its cytotoxic effects based on related compounds.

Discovery and Sourcing

This compound was first reported in a 2015 study published in the Journal of Natural Products by Corlay et al.[1][2] This discovery was the result of a large-scale in vitro screening of tropical plants for antibacterial compounds. The dichloromethane (B109758) extract of the leaves of the Malaysian species Vitex vestita Wall. ex Schauer (family Lamiaceae) was identified as a promising candidate, leading to the isolation and characterization of several labdane (B1241275) diterpenoids, including this compound, which was denoted as compound 7 in the study.[1][2]

The isolation process involved a bioassay-guided purification of the plant extract. This method ensures that the chemical fractionation is directed by the biological activity of interest, leading to the efficient identification of the active constituents.

Physicochemical Properties and Structural Elucidation

The molecular formula of this compound has been established as C₂₀H₃₀O₃.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₃ |

| Chemical Class | Labdane-type Diterpenoid |

| Source Organism | Vitex vestita |

| Plant Part | Leaves |

Biological Activity

This compound has been shown to exhibit moderate biological activity in two key areas: antibacterial and cytotoxic.

Antibacterial Activity

This compound displayed moderate antibacterial activity against a panel of 46 Gram-positive bacterial strains.[1] The presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit in its structure is believed to contribute significantly to its antibacterial properties.[1]

Cytotoxic Activity

The compound has also demonstrated cytotoxic effects against the HCT-116 human colon carcinoma cell line and the MRC5 human fetal lung fibroblast cell line.[1]

Table 2: Summary of Biological Activity of this compound

| Activity | Cell Line/Organism | Quantitative Data (IC₅₀/MIC) |

| Cytotoxicity | HCT-116 (Human Colon Carcinoma) | 1 < IC₅₀ < 10 µM |

| Cytotoxicity | MRC5 (Human Fetal Lung Fibroblast) | 1 < IC₅₀ < 10 µM |

| Antibacterial | Gram-positive bacteria | Moderate activity (Specific MIC values not publicly available) |

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and biological evaluation of this compound, based on the initial discovery paper and general laboratory practices.

Isolation of this compound from Vitex vestita

A bioassay-guided purification of the dichloromethane extract of the leaves of Vitex vestita was employed to isolate this compound.[1]

Structural Characterization

The structure of this compound was determined using the following spectroscopic techniques:[1]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D techniques such as COSY, HSQC, and HMBC, were used to establish the connectivity and stereochemistry of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This was used to confirm the molecular formula of C₂₀H₃₀O₃.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against HCT-116 and MRC5 cells was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HCT-116 and MRC5 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the MTT reagent was added to each well, and the plates were incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) was determined.

Antibacterial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria was likely determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized bacterial suspension was prepared in a suitable broth medium.

-

Serial Dilution: this compound was serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the standardized bacterial suspension.

-

Incubation: The plate was incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Putative Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, the mechanism of action for other cytotoxic labdane diterpenoids, such as sclareol (B1681606), has been investigated in HCT-116 cells. Sclareol has been shown to induce apoptosis through a p53-independent mechanism involving the activation of caspases.[3][4] Based on this, a putative signaling pathway for this compound's cytotoxic effect is proposed below.

Conclusion and Future Directions

This compound is a labdane-type diterpenoid with promising antibacterial and cytotoxic activities. Its discovery highlights the potential of natural products from diverse ecosystems as sources of new therapeutic leads. Further research is warranted to fully elucidate its mechanism of action, particularly the specific molecular targets and signaling pathways involved in its cytotoxic effects. The total synthesis of this compound would also be a valuable endeavor to enable further structure-activity relationship studies and to provide a sustainable source of the compound for preclinical development. The moderate yet significant biological profile of this compound makes it a compelling candidate for further investigation in the fields of oncology and infectious disease research.

References

- 1. Antibacterial Labdane Diterpenoids from Vitex vestita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Vitexolide D: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Vitexolide D's solubility in various organic solvents. This compound, a labdane-type diterpenoid, has garnered interest for its moderate antibacterial and cytotoxic activities.[1] A thorough understanding of its solubility is critical for its extraction, purification, and formulation in preclinical and pharmaceutical research.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. For a complex natural product like this compound, which possesses both polar and non-polar functionalities, its solubility can vary significantly across a range of organic solvents. This variability is crucial for designing effective isolation and purification schemes, as well as for preparing stock solutions for biological assays.

Quantitative Solubility Data

Currently, detailed quantitative solubility studies for this compound across a wide range of organic solvents and temperatures are not extensively available in peer-reviewed literature. However, information from chemical suppliers and the context of its isolation provide valuable insights.

A key piece of quantitative information is the availability of this compound as a standard solution. It is commercially available as a 10 mM solution in dimethyl sulfoxide (B87167) (DMSO).[1] This indicates a high degree of solubility in this polar aprotic solvent.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Type | Solubility | Notes |